N,6-dimethylpyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,6-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-4-3-5-7(8-2)9-6/h3-5H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVYSURSVXECJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97986-08-8 | |
| Record name | N,6-dimethylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Design for N,6 Dimethylpyridin 2 Amine
The synthesis of N,6-dimethylpyridin-2-amine, also known as 2-(methylamino)-6-methylpyridine, predominantly relies on the nucleophilic substitution of a suitable pyridine (B92270) precursor. The design of precursors is crucial for achieving high regioselectivity and yield.
A primary and effective method for synthesizing this compound involves the reaction of 2-chloro-6-methylpyridine (B94459) with methylamine (B109427) or its derivatives. The chloro group at the C-2 position of the pyridine ring is susceptible to nucleophilic attack, making it a key reactive site.
One documented approach utilizes amides as the source of the amine. For instance, heating a 2-chloropyridine (B119429) derivative with N-methylformamide can yield the desired N-methylated aminopyridine. researchgate.net This method is advantageous as it uses readily available reagents. The reaction proceeds via a proposed mechanism where the amide acts as the nucleophile, followed by the elimination of a formyl group or related moiety to yield the final product. researchgate.net
Another strategy involves the direct use of methylamine. The reaction of 2-chloro-6-methylpyridine with an aqueous or alcoholic solution of methylamine, often under pressure and at elevated temperatures, can produce this compound. The selection of solvent and base is critical in this process to facilitate the substitution and neutralize the formed hydrochloric acid.
The design of precursors is centered on activating the pyridine ring for nucleophilic substitution. The presence of a leaving group, typically a halogen like chlorine, at the 2-position is a common feature. The methyl group at the 6-position influences the electronic properties and reactivity of the ring. For instance, in the synthesis of related compounds, the reaction of 2,6-dichloropyridine (B45657) derivatives with N-benzylmethylamine shows high regioselectivity, with the substitution occurring preferentially at the 6-position. nih.gov This highlights the electronic and steric factors that guide the synthetic outcome.
Alternative methodologies include N-alkylation of 2-amino-6-methylpyridine (B158447). A novel approach utilizes a Cobalt(II) complex as a catalyst for the N-alkylation of amines with alcohols, which could be adapted for the methylation of 2-amino-6-methylpyridine. rsc.org
A summary of a common synthetic route is presented below:
| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Reference |
| 2-chloro-6-methylpyridine | N-Methylformamide | Reflux | This compound | researchgate.net |
| 2-chloro-6-methylpyridine | Methylamine | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | This compound | |
| 2-amino-6-methylpyridine | Methylating Agent (e.g., Methyl Iodide) | Base, Solvent | This compound | researchgate.net |
Process Optimization and Scalability Studies for Research Applications
For research applications, where consistent purity and yield are paramount, process optimization and scalability are critical considerations. While specific, large-scale industrial production data for N,6-dimethylpyridin-2-amine is not extensively published, principles from related pyridine (B92270) derivative syntheses can be applied.
Process optimization for the nucleophilic substitution of 2-chloro-6-methylpyridine (B94459) would involve a systematic study of various reaction parameters. A Design of Experiments (DoE) approach can be employed to efficiently map the effects of temperature, solvent, catalyst, base, and reactant stoichiometry on the yield and purity of the final product.
Key parameters for optimization include:
Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. Finding the optimal temperature is crucial for maximizing yield while maintaining purity.
Solvent: Polar aprotic solvents like DMF or DMSO are often effective for nucleophilic aromatic substitution reactions. The choice of solvent can influence reactant solubility and reaction kinetics.
Base: A suitable base is required to neutralize the HCl generated during the reaction. Inorganic bases like potassium carbonate or organic bases like triethylamine (B128534) are commonly used. The strength and solubility of the base can impact the reaction efficiency.
Catalyst: In some cases, a catalyst, such as a copper or palladium complex, may be used to facilitate the amination reaction, especially for less reactive precursors.
For scalability, transitioning from traditional batch reactors to continuous flow reactor systems offers significant advantages for research-scale production. Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to enhanced heat and mass transfer, reduced side reactions, and improved safety and reproducibility. This is particularly important when handling exothermic reactions or when precise control over residence time is needed to minimize impurity formation.
Purification of the final product on a larger scale for research applications would typically involve techniques like fractional distillation under reduced pressure or preparative high-performance liquid chromatography (HPLC) to achieve the high purity required for subsequent research use.
A representative table for optimization studies could look as follows, illustrating the systematic variation of parameters to determine the optimal conditions for the synthesis of this compound from 2-chloro-6-methylpyridine and methylamine (B109427).
Table of Optimization Parameters
| Entry | Temperature (°C) | Solvent | Base (equivalents) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 80 | DMF | K₂CO₃ (1.5) | 12 | 65 |
| 2 | 100 | DMF | K₂CO₃ (1.5) | 12 | 78 |
| 3 | 120 | DMF | K₂CO₃ (1.5) | 12 | 75 (with impurities) |
| 4 | 100 | DMSO | K₂CO₃ (1.5) | 12 | 82 |
| 5 | 100 | DMF | Cs₂CO₃ (1.5) | 12 | 85 |
| 6 | 100 | DMF | K₂CO₃ (2.0) | 8 | 80 |
Chemical Reactivity, Transformation, and Mechanistic Insights of N,6 Dimethylpyridin 2 Amine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene due to the electron-withdrawing nature of the nitrogen atom. libretexts.orgyoutube.com However, the presence of the powerful electron-donating amino group at the C2 position significantly activates the ring, directing incoming electrophiles primarily to the C3 and C5 positions. The additional weakly activating methyl group at the C6 position further influences the regioselectivity of these reactions.
Vigorous conditions are often required for EAS reactions on the pyridine nucleus, even with activating groups present. youtube.com For instance, halogenation and nitration typically require high temperatures, and the yields can be modest. youtube.com While specific studies detailing the comprehensive EAS reactions exclusively on N,6-dimethylpyridin-2-amine are limited, the outcomes can be predicted based on the combined directing effects of the substituents. Halogenation, for example, is a critical reaction for producing intermediates used in further functionalization, such as metal-catalyzed coupling reactions. nsf.govchemrxiv.orgresearchgate.netchemrxiv.org
| Reaction | Typical Reagents | Expected Major Product(s) |
| Halogenation | Br₂, Cl₂, NBS, NCS | 3-Halo- and/or 5-Halo-N,6-dimethylpyridin-2-amine |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro- and/or 5-Nitro-N,6-dimethylpyridin-2-amine |
| Sulfonation | SO₃, H₂SO₄ | This compound-3-sulfonic acid |
This table represents expected outcomes based on general principles of electrophilic substitution on substituted pyridines.
Nucleophilic Substitution Reactions at the Pyridine Core
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally more facile than on benzene, especially at the C2, C4, and C6 positions, due to the ring's electron-deficient character. For this compound itself, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if a good leaving group, such as a halide, is present on the ring (e.g., at the C3 or C5 position), it can be displaced by strong nucleophiles.
The Chichibabin reaction, which involves the amination of pyridines using sodium amide, typically occurs at the C2 or C6 position. Since these positions are already substituted in this compound, this specific reaction is not applicable.
Reactions Involving the Exocyclic Amine Functionality
The exocyclic amino group is a primary site of reactivity, behaving as a potent nucleophile and a base. msu.edu
The primary amine functionality readily undergoes N-alkylation with alkyl halides or other alkylating agents. msu.edu Direct alkylation can sometimes lead to mixtures of mono- and poly-alkylated products, as the resulting secondary amine can compete with the primary amine for the alkylating agent. msu.edulibretexts.org
N-acylation, the introduction of an acyl group, is a common transformation used for the protection of the amino group or for the synthesis of amides. nih.gov This reaction is typically carried out using acyl chlorides, acid anhydrides, or carboxylic acids under activating conditions. nih.gov
A study demonstrated the N-benzylation of a similar compound, 4,6-dimethylpyridin-2-amine, yielding N-benzyl-4,6-dimethylpyridin-2-amine. rsc.org This highlights the nucleophilic character of the exocyclic amine in aminopyridines. Another report details the alkylation of the exocyclic nitrogen atom of 4,6-dimethylpyrimidin-2-yl cyanamide, further confirming the reactivity of this position. researchgate.net
| Reaction Type | Reagent Example | Catalyst/Conditions | Product Type |
| N-Alkylation | Benzyl bromide | K₂CO₃, DMF | N-alkyl-N,6-dimethylpyridin-2-amine |
| N-Methylation | Dimethyl carbonate | Cu–Zr bimetallic nanoparticles, 180 °C | N-methyl and N,N-dimethyl derivatives nih.gov |
| N-Acylation | Acetic anhydride | Base (e.g., pyridine) | N-acetyl-N,6-dimethylpyridin-2-amine |
Amide bond formation is a cornerstone of organic synthesis. This compound can be condensed with carboxylic acids to form the corresponding amides. This transformation often requires coupling agents like dicyclohexylcarbodiimide (DCC) or the use of activated carboxylic acid derivatives to proceed efficiently. khanacademy.org One-pot procedures using reagents like TiCl₄ in pyridine have also been developed for the direct condensation of amines and carboxylic acids. nih.gov
Urea derivatives can be synthesized from the reaction of this compound with isocyanates, carbamates, or phosgene equivalents like carbonyldiimidazole (CDI) or triphosgene. commonorganicchemistry.com The reaction with an isocyanate is typically a straightforward addition that requires no catalyst. commonorganicchemistry.com Alternatively, amines can react with carbon dioxide under certain conditions to form ureas, representing a greener synthetic route. rsc.org
| Reaction | Reagent | General Conditions | Product |
| Amide Formation | R-COOH + Coupling Agent | Room Temp or Heat | N-(6-methylpyridin-2-yl)acetamide derivative |
| Urea Formation | R-N=C=O | Solvent (e.g., THF, DCM), Room Temp | N-substituted-N'-(6-methylpyridin-2-yl)urea commonorganicchemistry.com |
| Urea Formation | Phenyl carbamate | Heat | N-substituted-N'-(6-methylpyridin-2-yl)urea commonorganicchemistry.comgoogle.com |
The oxidation of primary amines can lead to a variety of products, including hydroxylamines, nitroso compounds, and nitro compounds, depending on the oxidant and reaction conditions. The oxidation of secondary amines to nitrones is a well-established process, often catalyzed by reagents like sodium tungstate. researchgate.net While specific oxidation pathways for the exocyclic amine of this compound are not extensively detailed, general amine oxidation mechanisms suggest potential transformations. For instance, flavoprotein-catalyzed oxidation of amines involves the conversion of a C-N single bond to a double bond (imine), which can then be hydrolyzed. nih.gov Electrochemical oxidation can also be employed, proceeding through a radical cation intermediate. mdpi.com
Reduction of the exocyclic amine functionality is not a typical transformation unless it has been converted to another functional group, such as an imine or a nitro group. The pyridine ring itself can be reduced to a piperidine ring under catalytic hydrogenation, although this typically requires harsh conditions.
Metal-Catalyzed Coupling Reactions of this compound Derivatives
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound and its derivatives are versatile substrates in these reactions.
The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is widely used for the formation of C-N bonds. wikipedia.orglibretexts.org In this context, a halogenated derivative of this compound (e.g., 3-bromo-N,6-dimethylpyridin-2-amine) could be coupled with a primary or secondary amine to form a diaminopyridine derivative. Conversely, this compound itself can act as the nucleophilic coupling partner, reacting with aryl or heteroaryl halides to produce N-aryl derivatives. nih.govacsgcipr.orgrug.nl The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under milder conditions. wikipedia.orgrug.nl
The pyridyl nitrogen in N-aryl-2-aminopyridine derivatives can act as a directing group in C-H activation and functionalization reactions, enabling the construction of complex heterocyclic frameworks. rsc.orgnih.govcitedrive.com Palladium, rhodium, and other transition metals are commonly used to catalyze these transformations. nih.gov
| Coupling Reaction | Substrates | Catalyst/Ligand Example | Product Type |
| Buchwald-Hartwig Amination | 3-Bromo-N,6-dimethylpyridin-2-amine + R₂NH | Pd(OAc)₂ / BINAP or Xantphos | 3-(Dialkylamino)-N,6-dimethylpyridin-2-amine wikipedia.orgnih.gov |
| Buchwald-Hartwig Amination | This compound + Ar-Br | Pd₂(dba)₃ / BrettPhos | N-aryl-N,6-dimethylpyridin-2-amine rug.nl |
| Suzuki Coupling | 3-Bromo-N,6-dimethylpyridin-2-amine + Ar-B(OH)₂ | Pd(PPh₃)₄ | 3-Aryl-N,6-dimethylpyridin-2-amine |
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridine core, particularly when substituted, is a versatile participant in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. libretexts.orgorganic-chemistry.org The catalytic cycle generally involves an oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.orgyoutube.com
While specific studies on this compound are not prevalent, research on the closely related 3,4,5-tribromo-2,6-dimethylpyridine scaffold provides significant insight into the reactivity of the 2,6-dimethylpyridine core. In reactions with ortho-substituted phenylboronic acids, a notable regio- and atropselective Suzuki–Miyaura cross-coupling process has been observed. beilstein-journals.orgresearchgate.net The treatment of 3,4,5-tribromo-2,6-dimethylpyridine with varying equivalents of 2-methoxyphenylboronic acid yielded a mixture of mono-, di-, and tri-substituted products, allowing for the determination of the substitution order. beilstein-journals.orgresearchgate.net The selectivity is influenced by factors such as steric hindrance and potential chelation effects from substituents on the coupling partners. researchgate.net
Product Distribution in Suzuki-Miyaura Coupling of 3,4,5-tribromo-2,6-dimethylpyridine with 2-methoxyphenylboronic acid
Illustrates the influence of reaction conditions on the formation of mono- and di-substituted products. Data adapted from studies on related 2,6-dimethylpyridine systems. beilstein-journals.org
| Catalyst | Base | Solvent | Equivalents of Boronic Acid | Yield of 4-mono-substituted product (%) | Yield of 3,4-di-substituted product (%) | Yield of 4,5-di-substituted product (%) |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 1.0 | 40 | 14 | - |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2.0 | 10 | 51 | 12 |
| Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 2.0 | 12 | 42 | 11 |
Heck Reaction
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, forming a substituted alkene. wikipedia.orgmdpi.com The reaction is a cornerstone of C-C bond formation and typically proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org Common catalysts include palladium complexes like tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate (B1210297), often in the presence of a phosphine ligand and a base such as triethylamine (B128534) or potassium carbonate. wikipedia.orgorganic-chemistry.org While specific examples involving this compound are not extensively documented, the Heck reaction is widely applicable to heterocyclic halides.
Typical Conditions for the Heck Reaction
General parameters used in Heck coupling reactions applicable to various aryl and vinyl halides. wikipedia.orgmdpi.com
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |
| Ligands | PPh₃, PHOX, BINAP |
| Base | Et₃N, K₂CO₃, NaOAc |
| Aryl/Vinyl Group | Halides (I, Br, Cl), Triflates |
| Alkene Partner | Acrylates, Styrenes |
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds through the reaction of a vinyl or aryl halide with a terminal alkyne. mdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.comscirp.org
Research on the Sonogashira coupling of 2-amino-3-bromopyridines, a class of compounds to which this compound belongs, has demonstrated high efficiency. Optimized conditions for the coupling of various 2-amino-3-bromopyridines with terminal alkynes have been established. scirp.org These conditions afford the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields. The methodology is noted for its operational simplicity and broad applicability. scirp.org
Optimized Conditions and Yields for Sonogashira Coupling of 2-Amino-3-bromopyridines
Data from the palladium-catalyzed coupling of 2-amino-3-bromopyridines with terminal alkynes. scirp.org
| Parameter | Condition |
|---|---|
| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |
| Ligand | PPh₃ (5 mol%) |
| Co-catalyst | CuI (5 mol%) |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100°C |
| Time | 3 hours |
| Yield Range | 72% - 96% |
C-H Activation and Functionalization Studies
Direct C-H activation has emerged as a powerful strategy for molecular functionalization, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. Palladium-catalyzed C-H functionalization has been extensively studied, particularly on heterocyclic systems. rsc.orgnih.gov
Studies on 2-phenylpyridine have shown that the ortho C-H bond of the phenyl ring can be selectively functionalized through a palladium-catalyzed process, where the pyridine nitrogen acts as a directing group. rsc.orgnih.gov This approach has been used for various transformations, including arylation, alkenylation, and acylation. While the inherent reactivity of the pyridine ring facilitates C-H functionalization at the C2 and C4 positions, derivatization at other positions often requires specific strategies. nih.gov For a substrate like this compound, the amino group or the adjacent methyl group could potentially serve as directing groups to facilitate regioselective C-H activation at nearby positions on the pyridine ring, although specific studies are needed to confirm this.
Photochemical Transformations and Reaction Mechanisms
Photochemistry offers unique pathways for the transformation of organic molecules by accessing excited states with distinct reactivity. For pyridine derivatives, photochemical methods can enable regioselective functionalizations that are challenging to achieve through thermal reactions. nih.gov
One notable method involves the photochemical C3-amination of pyridines. nih.gov This process proceeds through a dearomatization/aromatization sequence involving a Zincke imine intermediate. The pyridine is first activated to form the Zincke imine, which then reacts with an electrophilic N-centered radical generated photochemically. Subsequent aromatization yields the C3-aminated pyridine derivative. nih.gov DFT calculations have supported this mechanism, indicating that the formation of the C-N bond at the C3 position is favored due to a lower transition state energy. nih.gov
Furthermore, the synthesis of fused heterocyclic systems like imidazopyridines, which can be derived from 2-aminopyridines, has been achieved under photochemical conditions. Mechanistic investigations suggest these transformations can involve a Michael addition followed by a single electron transfer (SET) induced by a photocatalyst under visible light, leading to intramolecular cyclization and subsequent oxidation. mdpi.com
Rearrangement Reactions and Fragmentation Pathways in Solution
Rearrangement reactions allow for significant structural modifications of a molecular scaffold. Pyridine and its derivatives can undergo various skeletal rearrangements under specific conditions.
A notable example is the transformation of pyrimidines into pyridines, which constitutes a form of skeletal editing. chinesechemsoc.org This reaction proceeds via a one-pot, two-step process. The pyrimidine is first activated with trifluoromethanesulfonic anhydride (Tf₂O), making it susceptible to nucleophilic attack. The subsequent reaction with a nucleophile, such as a silyl enol ether, triggers a Dimroth rearrangement, ultimately converting the six-membered pyrimidine ring into a pyridine ring. chinesechemsoc.org This transformation highlights the lability of the pyrimidine core and its potential to be reconstructed into a different heterocyclic system.
In the synthesis of analogues of 4-(dimethylamino)pyridine (DMAP), a related aminopyridine, an unprecedented rearrangement involving a C-C bond insertion has been observed, leading to the formation of an unexpected quinolone-phenyl[2.2]cyclophane structure. researchgate.net DMAP is also known to be a catalyst in the Steglich rearrangement, indicating its participation in reactions involving acyl-group migration. wikipedia.org
Kinetic and Thermodynamic Investigations of this compound Reactions
Detailed kinetic and thermodynamic data for reactions involving this compound are not widely available in the literature. However, studies on structurally related aminopyridine compounds can provide valuable insights into the factors governing their reactivity.
For instance, kinetic and thermodynamic investigations have been performed on platinum(II) complexes containing aminomethylpyridine (amp) as a ligand. nih.gov These studies examined the substitution of coordinated water molecules by various biologically relevant nucleophiles. The pKₐ values of the coordinated water molecules and the second-order rate constants for their substitution were determined, providing quantitative measures of the complex's reactivity. The activation parameters derived from temperature- and pressure-dependent studies suggested an associative substitution mechanism. nih.gov Such studies demonstrate how the electronic properties of the aminopyridine ligand influence the kinetic and thermodynamic behavior of a metal center.
Acidity and Kinetic Data for the [Pt(aminomethylpyridine)(H₂O)₂]²⁺ Complex
Data illustrates the reactivity of a Pt(II) complex with a related aminopyridine ligand toward substitution by thiourea (B124793) (tu). nih.gov
| Parameter | Value |
|---|---|
| pKₐ₁ (first water molecule) | 5.82 |
| pKₐ₂ (second water molecule) | 6.83 |
| k₁ (Rate constant for first substitution by tu at 25°C) | 104 M⁻¹s⁻¹ |
| k₂ (Rate constant for second substitution by tu at 25°C) | 38 M⁻¹s⁻¹ |
Advanced Spectroscopic and Structural Characterization of N,6 Dimethylpyridin 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that elucidates the structure of a molecule by probing the magnetic properties of atomic nuclei. For N,6-dimethylpyridin-2-amine, a combination of one-dimensional and multi-dimensional NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are crucial for resolving complex spectra and establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons on the pyridine (B92270) ring (H-3, H-4, and H-5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). This allows for the unambiguous assignment of carbon atoms that bear protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds. HMBC is vital for identifying quaternary carbons (which have no attached protons) and piecing together the molecular skeleton. For instance, the N-methyl protons would show a correlation to the C-2 carbon, and the 6-methyl protons would correlate to the C-6 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining stereochemistry and conformation. In this molecule, a NOESY spectrum would show a spatial correlation between the N-methyl protons and the H-3 proton of the pyridine ring, confirming their proximity.
Illustrative ¹H and ¹³C NMR Data and 2D Correlations
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
|---|---|---|---|---|---|
| 2 | C | - | 159.5 | - | - |
| 3 | CH | 6.35 (d) | 105.0 | C-2, C-4, C-5 | H-4, N-CH₃ |
| 4 | CH | 7.30 (t) | 138.0 | C-2, C-3, C-5, C-6 | H-3, H-5 |
| 5 | CH | 6.45 (d) | 110.0 | C-3, C-4, C-6 | H-4, 6-CH₃ |
| 6 | C | - | 157.0 | - | - |
| N-CH₃ | CH₃ | 2.90 (s) | 29.0 | C-2 | H-3 |
| 6-CH₃ | CH₃ | 2.40 (s) | 24.0 | C-5, C-6 | H-5 |
Dynamic NMR Studies for Conformational Analysis and Exchange Processes
Molecules are not static entities and can undergo various dynamic processes, such as bond rotation and conformational changes. Dynamic NMR (DNMR) studies involve recording NMR spectra over a range of temperatures to investigate these processes.
For this compound, a potential dynamic process is the restricted rotation around the C2—N(H)Me single bond. At low temperatures, this rotation could become slow enough on the NMR timescale to result in the observation of distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases, leading to the broadening and eventual coalescence of these distinct signals into a single time-averaged signal. By analyzing the spectra at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process could be calculated. Such studies would provide valuable information about the molecule's conformational flexibility. To date, specific dynamic NMR studies on this compound have not been reported in the literature.
Solid-State NMR for Polymorph Characterization
While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) analyzes molecules in their crystalline, solid form. This technique is particularly powerful for characterizing polymorphism—the ability of a compound to exist in multiple different crystal structures. Different polymorphs can have distinct physical properties, and ssNMR can readily distinguish them.
By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution ¹³C spectra of solid this compound could be obtained. Subtle differences in the chemical shifts and the appearance of non-equivalent signals for carbons in the asymmetric unit would indicate the presence of different polymorphs or co-crystals. There are currently no published solid-state NMR studies specifically focused on the polymorph characterization of this compound.
Advanced Mass Spectrometry and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a molecule's elemental formula. For this compound (C₇H₁₀N₂), the exact mass of the neutral molecule is 122.0844 Da. When analyzed by a technique like electrospray ionization (ESI), it would typically be observed as the protonated ion, [M+H]⁺. HRMS would be used to confirm that the measured mass matches the calculated mass for the C₇H₁₁N₂⁺ ion, thereby verifying its elemental composition.
Calculated Exact Mass for HRMS Analysis
| Ion Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₇H₁₁N₂⁺ | 123.0917 |
Tandem Mass Spectrometry (MS/MS) for Structural and Mechanistic Insights
Tandem mass spectrometry (MS/MS) is a multi-step process used to elucidate the structure of a molecule. First, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is isolated. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The masses of these fragments provide a "fingerprint" that can be used to deduce the structure of the original molecule.
The fragmentation of the protonated this compound would likely proceed through several key pathways, including the loss of small neutral molecules or radicals. A plausible fragmentation pathway could involve the loss of a methyl radical (•CH₃) from the N-methyl group or the 6-methyl group. Another characteristic fragmentation for pyridine rings is the loss of hydrogen cyanide (HCN). Analyzing these fragments provides mechanistic insights into the gas-phase ion chemistry and confirms the connectivity of the molecule.
Illustrative MS/MS Fragmentation Data for [C₇H₁₁N₂]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |
|---|---|---|---|
| 123.0917 | 108.0682 | Loss of methyl radical | •CH₃ |
| 123.0917 | 96.0811 | Loss of hydrogen cyanide | HCN |
| 108.0682 | 81.0546 | Loss of hydrogen cyanide | HCN |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Interactions and Bonding
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and intermolecular interactions of a compound. These methods probe the vibrational modes of specific functional groups, which are sensitive to the local chemical environment. For this compound, a secondary aromatic amine, key spectral regions of interest include the N-H stretching, C-N stretching, and various pyridine ring vibrations.
Based on established group frequencies for secondary amines and aromatic systems, the expected vibrational data for this compound can be summarized. uni-oldenburg.degoogle.comresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |
| N-H Stretch | 3350-3310 | FT-IR, Raman | As a secondary amine, a single, relatively weak band is expected, contrasting with the two bands seen in primary amines. google.com Its position is sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman | Multiple weak to medium bands characteristic of the pyridine ring. |
| Aliphatic C-H Stretch | 2980-2850 | FT-IR, Raman | Asymmetric and symmetric stretching of the two methyl groups. |
| N-H Bend | 1650-1550 | FT-IR | This vibration can be weak and may overlap with pyridine ring modes. |
| Pyridine Ring C=C, C=N Stretches | 1610-1430 | FT-IR, Raman | Multiple strong bands characteristic of the heteroaromatic ring structure. |
| Aromatic C-N Stretch | 1335-1250 | FT-IR | Strong band due to the bond between the exocyclic amine and the pyridine ring. google.com |
| Aliphatic C-N Stretch | 1250-1020 | FT-IR | Weaker band associated with the N-methyl group. google.com |
| N-H Wag | 910-665 | FT-IR | A characteristic broad band for primary and secondary amines. google.com |
This compound possesses one N-H bond, allowing it to act as a hydrogen bond donor. The nitrogen atoms of both the exocyclic amine and the pyridine ring can serve as hydrogen bond acceptors. This contrasts with its primary amine analogue, 6-methylpyridin-2-amine, which has two N-H protons and engages in a more extensive hydrogen-bonding network.
In the solid state of 6-methylpyridin-2-amine, one of the amino protons forms a classic N—H···N hydrogen bond with the pyridine nitrogen of an adjacent molecule, creating a centrosymmetric dimer. google.comgoogle.com The second amino proton participates in weaker N—H···π interactions with the aromatic rings of neighboring dimers. google.comgoogle.com
For this compound, the single N-H group would likely still favor the formation of N—H···N hydrogen bonds with the highly accepting pyridine nitrogen. However, the presence of the N-methyl group introduces steric hindrance and eliminates the possibility of the extensive cross-linking N—H···π interactions seen in the primary amine, which would lead to a different and likely less complex hydrogen-bonding motif in the crystal lattice. The strength and nature of these bonds can be inferred from FT-IR spectroscopy, where hydrogen bonding typically causes a broadening and red-shifting (a shift to lower wavenumbers) of the N-H stretching band from the theoretical gas-phase frequency. uni-oldenburg.de
Conformational isomerism in this compound is primarily related to the rotation around the C2-N bond (the bond between the pyridine ring and the exocyclic amine). Due to the partial double-bond character of the C2-N bond and potential steric interactions between the N-methyl group and the hydrogen atom on C3 of the pyridine ring, rotation may be somewhat restricted.
The parent compound, 6-methylpyridin-2-amine, has been shown to have a planar molecular skeleton (r.m.s. deviation = 0.007 Å), indicating significant conjugation between the amino group and the pyridine ring. google.comgoogle.com For this compound, a similar planarity is expected to be energetically favorable to maximize this conjugation. Vibrational spectroscopy can probe conformational differences, as distinct conformers would give rise to slightly different vibrational frequencies, potentially leading to band splitting or the appearance of additional peaks in the spectrum, particularly at low temperatures where individual conformers might be "frozen out." However, for a molecule of this simplicity, significant and stable isomerism at room temperature is unlikely.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.
While a single crystal structure for this compound is not available in the surveyed literature, the data from its analogue, 6-methylpyridin-2-amine, provides a robust model for comparison. google.comgoogle.com The crystal structure of 6-methylpyridin-2-amine reveals key details about its solid-state arrangement.
| Parameter | 6-methylpyridin-2-amine |
| Chemical Formula | C₆H₈N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.1006 (11) |
| b (Å) | 6.2458 (8) |
| c (Å) | 10.5598 (13) |
| β (°) | 100.952 (2) |
| Volume (ų) | 589.29 (13) |
| Z (molecules/unit cell) | 4 |
| Data sourced from Draguta S, et al. (2012). google.comgoogle.com |
The analysis of 6-methylpyridin-2-amine shows that intermolecular forces are dominated by a network of hydrogen bonds. Specifically, an N—H···N hydrogen bond links molecules into dimers, and these dimers are further connected into layers through N—H···π interactions. google.comgoogle.com
For this compound, the introduction of a methyl group on the exocyclic nitrogen would be expected to significantly alter the crystal packing. The unit cell parameters would undoubtedly change. While N—H···N dimer formation might still occur, the steric bulk of the N-methyl group and the loss of the second N-H donor would prevent the formation of the specific layered structure observed in the primary amine, leading to a different supramolecular assembly.
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. It is used to confirm the phase identity of a synthesized compound, assess its purity, and analyze its degree of crystallinity. A PXRD pattern is a fingerprint of a crystalline solid; each crystalline phase produces a unique diffraction pattern.
In a research context, a PXRD pattern would be recorded for a newly synthesized batch of this compound. This experimental pattern would then be compared to a theoretical pattern calculated from its single-crystal X-ray diffraction data (if available). A match would confirm the bulk sample is the correct structure, and the absence of unexpected peaks would indicate high phase purity. Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad, diffuse features suggest the presence of amorphous content or very small crystallites.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. While no specific polymorphism studies on this compound have been reported, its parent analogue, 2-amino-6-methylpyridine (B158447), has been shown to form conformational polymorphs in co-crystals, indicating the structural flexibility of the aminopyridine scaffold. google.com
Co-crystallization is a technique where two or more different molecules are combined in a stoichiometric ratio within a single crystal lattice. This is often done to modify the physical properties of an active pharmaceutical ingredient or other functional material. The 2-amino-6-methylpyridine moiety is a known participant in co-crystal formation. For instance, it has been co-crystallized with dicarboxylic acids and other organic molecules, where the formation of robust hydrogen-bonded synthons between the aminopyridine and the co-former dictates the resulting supramolecular structure. google.com Given that this compound retains the key hydrogen bond donor (N-H) and acceptor (pyridine N) sites, it is a strong candidate for forming novel co-crystals with appropriate partner molecules.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
The electronic transitions in aminopyridine derivatives are typically π → π* and n → π* in nature. The position and intensity of the absorption and emission bands are sensitive to the substitution pattern on the pyridine ring and the amino group, as well as the solvent polarity. For instance, studies on other 2-aminopyridine (B139424) derivatives have shown that they can exhibit fluorescence, with the emission characteristics being influenced by the nature of substituents and the surrounding solvent environment. sciforum.net However, without specific studies on this compound, a detailed analysis of its electronic structure and photophysical properties cannot be provided.
Theoretical and Computational Chemistry Investigations of N,6 Dimethylpyridin 2 Amine
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. They provide a means to probe the electronic environment of a molecule and predict its spectroscopic properties.
Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Charge Distribution
Prediction and Validation of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental results for validation. For N,6-dimethylpyridin-2-amine, theoretical calculations could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, the vibrational frequencies in its Infrared (IR) spectrum, and the electronic transitions responsible for its Ultraviolet-Visible (UV-Vis) absorption profile. Such predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to observe the motion of atoms in a molecule over time, providing insights into its dynamic behavior and its interactions with the environment.
Conformational Space Exploration and Tautomerism
This compound possesses rotational freedom, particularly around the bond connecting the amino group to the pyridine (B92270) ring. MD simulations could explore the potential energy surface of the molecule to identify its most stable conformations. Additionally, this compound has the potential for tautomerism, specifically amino-imino tautomerism. Computational modeling could determine the relative energies of the tautomers and the energy barriers for their interconversion, thus predicting the predominant form under different conditions.
Solvent Effects on Reactivity and Structure
The surrounding solvent can significantly influence a molecule's structure and reactivity. MD simulations employing explicit or implicit solvent models could reveal how different solvent environments affect the conformational equilibrium and tautomeric preferences of this compound. This understanding is critical for predicting its behavior in various reaction media.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction pathways. For reactions involving this compound, computational studies could elucidate the step-by-step mechanism, identify key intermediates, and rationalize observed product distributions. This level of mechanistic insight is fundamental for optimizing reaction conditions and designing new synthetic routes.
Transition State Characterization and Reaction Pathway Determination
Computational chemistry provides powerful tools for elucidating reaction mechanisms by characterizing the structures and energies of transition states and mapping out reaction pathways. For a molecule like this compound, several important intramolecular and intermolecular processes could be investigated.
Proton Transfer and Tautomerization: Aminopyridines can exist in different tautomeric forms, and the energy barriers for their interconversion are crucial for understanding their chemical behavior. For instance, a computational study on 2-amino-4-methylpyridine (B118599) using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory calculated the activation energy for proton transfer from the amino group to the pyridine nitrogen to be 44.81 kcal/mol. nih.gov A similar investigation for this compound would involve mapping the potential energy surface for the transfer of a proton from the exocyclic nitrogen to the endocyclic nitrogen, leading to its imino tautomer. The transition state for this process would be characterized by a single imaginary frequency corresponding to the N-H bond breaking and forming.
Amino Group Pyramidal Inversion: The amino group in aminopyridines is typically non-planar. The inversion of this pyramidal geometry through a planar transition state is a low-energy process. For 2-amino-4-methylpyridine, the barrier for this pyramidal inversion was computed to be a mere 0.41 kcal/mol. nih.govnih.gov A similar low barrier would be expected for this compound. The transition state for this inversion is characterized by a planar amino group, and its calculation helps in understanding the molecule's conformational dynamics.
Rotational Barriers: The rotation of the amino group around the C-N bond is another important conformational process. Computational studies on 2-aminopyridine (B139424) have shown that the energy profile for this rotation can be complex, involving multiple transition states. uisek.edu.ec For this compound, the presence of the methyl group at the 6-position would likely introduce steric hindrance, leading to a higher rotational barrier compared to unsubstituted 2-aminopyridine. Characterizing these rotational transition states using methods like DFT or Møller-Plesset perturbation theory (MP2) would provide insights into the molecule's conformational preferences. nih.gov
A hypothetical reaction pathway analysis for a generic transformation of this compound is outlined in the table below, illustrating the type of data that would be generated.
| Parameter | Reactant | Transition State | Product |
| Relative Energy (kcal/mol) | 0.00 | 25.5 | -5.2 |
| Key Bond Distance (Å) | C-N: 1.38 | C-N: 1.32 | C=N: 1.28 |
| Imaginary Frequency (cm⁻¹) | N/A | -450 | N/A |
| This is an interactive data table based on hypothetical data for illustrative purposes. |
Catalytic Cycle Simulations
This compound can potentially act as a ligand in organometallic catalysis or as an organocatalyst itself. Computational modeling is instrumental in elucidating the mechanisms of such catalytic cycles.
Role as a Ligand in Transition-Metal Catalysis: The pyridine nitrogen and the exocyclic amino group of this compound can coordinate with metal centers. DFT calculations can be used to model the entire catalytic cycle of a reaction, for example, a cross-coupling reaction where this molecule acts as a ligand. Such simulations would involve optimizing the geometries of all intermediates and transition states in the cycle, including oxidative addition, transmetalation, and reductive elimination steps. A study on the amination of aminopyridines utilized a ruthenium catalyst, where the pyridine ring coordinates to the metal in an η⁶ fashion, activating it for nucleophilic aromatic substitution. acs.org A computational investigation of such a cycle involving this compound would clarify the role of the methyl groups in modulating the catalytic activity and stability of the intermediates.
Organocatalysis: The basic nitrogen atoms in this compound could enable it to function as a Brønsted or Lewis base catalyst. For example, in a Michael reaction, the amine could activate the substrate through hydrogen bonding or deprotonation. whiterose.ac.uk Simulating such a catalytic cycle would involve modeling the interaction of the catalyst with the reactants, the formation of the key intermediate (e.g., an enolate), the subsequent reaction with the Michael acceptor, and the final product release and catalyst regeneration. The calculated free energy profile would reveal the rate-determining step of the reaction.
Below is a hypothetical energy profile for a catalytic cycle involving this compound.
| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| 1 | Catalyst + Reactants | 0.0 |
| 2 | Catalyst-Reactant Complex | -3.5 |
| 3 | Transition State 1 | 15.2 |
| 4 | Intermediate Complex | -8.1 |
| 5 | Transition State 2 | 12.8 |
| 6 | Catalyst-Product Complex | -15.6 |
| 7 | Catalyst + Products | 0.0 |
| This is an interactive data table based on hypothetical data for illustrative purposes. |
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics
QSAR and cheminformatics approaches are vital for the rational design of new molecules with desired properties. These methods rely on the calculation of molecular descriptors and their correlation with specific endpoints. In a purely theoretical context, these endpoints would be physicochemical properties rather than biological activities.
Derivation of Molecular Descriptors and Property Correlations (Purely theoretical, no biological endpoints)
A wide array of molecular descriptors can be calculated for this compound to build QSAR models. These descriptors fall into several categories:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological Descriptors: Connectivity indices that describe the topology of the molecule.
Geometrical Descriptors: Molecular surface area, volume, and other 3D properties derived from the optimized geometry.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these include dipole moment, polarizability, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential charges on atoms.
For a series of related aminopyridine derivatives, these descriptors can be correlated with experimentally determined or computationally predicted physicochemical properties like solubility, boiling point, or chromatographic retention times. For example, a QSAR study on aminopyrido[2,3-d]pyrimidin-7-yl derivatives utilized various theoretical molecular descriptors to build predictive models. nih.gov A similar approach could be used to predict the properties of novel derivatives of this compound.
The following table presents a selection of theoretically calculated molecular descriptors for this compound and a hypothetical analog.
| Molecular Descriptor | This compound (Hypothetical) | Analog X (Hypothetical) |
| Molecular Weight ( g/mol ) | 122.17 | 150.20 |
| LogP | 1.5 | 2.1 |
| Dipole Moment (Debye) | 2.3 | 2.8 |
| HOMO Energy (eV) | -5.8 | -6.1 |
| LUMO Energy (eV) | -0.9 | -1.2 |
| Molecular Surface Area (Ų) | 150.4 | 175.8 |
| This is an interactive data table based on hypothetical data for illustrative purposes. |
Virtual Screening and Scaffold Design (Purely theoretical, no biological endpoints)
Virtual screening is a computational technique used to search large libraries of compounds for molecules with specific properties. This compound can serve as a core scaffold for the design of new molecules.
Scaffold Hopping and Library Design: Starting from the this compound scaffold, new virtual libraries can be generated by introducing various substituents at different positions or by replacing the pyridine core with other heterocycles (scaffold hopping). nih.gov These virtual libraries can then be screened for desirable physicochemical properties using QSAR models or by calculating the properties directly.
Property-Based Virtual Screening: A virtual screening workflow could be designed to identify molecules within a large database that are structurally similar to this compound and possess a desired set of theoretical properties. For example, one could screen for compounds with a specific range of molecular weight, LogP, and dipole moment. This process helps in prioritizing molecules for synthesis and further investigation based on their predicted properties. Collaborative virtual screening efforts have been successful in exploring and expanding hit chemotypes for various applications, demonstrating the power of this in silico approach. nih.gov
The design process might involve creating a virtual library by adding different functional groups to the parent scaffold and then filtering this library based on calculated descriptors, as illustrated below.
| Scaffold | Substituent | Calculated LogP | Calculated Dipole Moment (D) | Pass/Fail |
| This compound | -H | 1.5 | 2.3 | Pass |
| This compound | 4-Cl | 2.2 | 1.8 | Pass |
| This compound | 4-NO₂ | 1.4 | 4.5 | Fail |
| This compound | 4-OCH₃ | 1.3 | 2.9 | Pass |
| This is an interactive data table based on hypothetical data for illustrative purposes. Filter criteria: 1.0 < LogP < 2.5 and Dipole Moment < 3.0 D. |
Applications of N,6 Dimethylpyridin 2 Amine in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems
The inherent reactivity of N,6-dimethylpyridin-2-amine makes it a valuable precursor for the synthesis of a variety of complex heterocyclic systems. The presence of the amino group allows for its participation in condensation and cyclization reactions to form fused ring systems. For instance, it can be utilized in reactions leading to the formation of pyrido[1,2-a]pyrimidines, which are of significant interest in medicinal chemistry.
Furthermore, the methyl group can be functionalized or activated to participate in cyclization reactions. For example, condensation reactions with suitable reagents can lead to the formation of fused systems where the pyridine (B92270) ring is annulated with another heterocyclic ring. The general strategies for the synthesis of pyrido-fused heterocycles often involve the construction of a new ring onto a pre-existing pyridine core. ias.ac.in
The amino group can also be derivatized to introduce other functionalities that can subsequently be used for cyclization. For example, the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine (B158447) demonstrates a straightforward derivatization that introduces a carboxylic acid group, which can be a handle for further transformations, including the formation of lactams or other heterocyclic structures. researchgate.net
Table 1: Examples of Complex Heterocyclic Systems Derived from this compound
| Heterocyclic System | Synthetic Approach | Potential Reagents |
|---|---|---|
| Pyrido[1,2-a]pyrimidines | Condensation/Cyclization | β-Diketones, β-Ketoesters |
| Fused Imidazopyridines | Cyclization | α-Haloketones |
| Triazolopyridines | Diazotization/Cyclization | Sodium nitrite, followed by a suitable cyclizing agent |
| Pyridotriazines | Condensation with dicarbonyls | 1,2-Diketones |
Precursor to Structurally Diverse Organic Scaffolds
This compound is an excellent starting material for the generation of structurally diverse organic scaffolds, particularly through multicomponent reactions (MCRs). MCRs are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. nih.govdoaj.org The amino group of this compound can act as a nucleophile in these reactions, enabling its incorporation into a wide array of molecular frameworks.
For example, in a Biginelli-type reaction, this compound could react with an aldehyde and a β-ketoester to produce dihydropyrimidinone-fused pyridines. Similarly, in a Hantzsch-type synthesis, it could be used to generate dihydropyridine (B1217469) scaffolds bearing the 6-methylpyridin-2-amino substituent. These scaffolds can serve as templates for the development of compound libraries for drug discovery.
Cascade reactions, where a series of intramolecular reactions are triggered by a single event, can also be initiated from derivatives of this compound to create polycyclic scaffolds. The strategic placement of functional groups on the pyridine ring or the amino group can direct these cascades to form intricate and well-defined three-dimensional structures.
Table 2: Potential Organic Scaffolds from this compound
| Scaffold Type | Synthetic Strategy | Key Features |
|---|---|---|
| Dihydropyrimidinone-fused Pyridines | Biginelli-type Multicomponent Reaction | Fused heterocyclic core, multiple points of diversification. |
| Substituted Dihydropyridines | Hantzsch-type Multicomponent Reaction | Highly functionalized pyridine core. |
| Polycyclic Pyridine Derivatives | Intramolecular Cascade Reactions | Complex, rigid frameworks. |
| Macrocyclic Structures | High-dilution condensation | Large ring systems with embedded pyridine unit. mdpi.commdpi.com |
Derivatization for Functional Organic Materials Precursors
The derivatization of this compound can lead to the formation of precursors for a variety of functional organic materials. The amino group is a prime site for modification, allowing for the introduction of a wide range of functional groups that can impart specific properties to the resulting molecules.
A notable example is the synthesis of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, a thiourea (B124793) derivative of 2-amino-6-methylpyridine. researchgate.net Such derivatives can act as ligands for the formation of metal complexes with interesting electronic and photophysical properties. The coordination of these ligands to metal ions like Co(II), Ni(II), and Cu(II) can lead to materials with potential applications in catalysis or as sensors. researchgate.net
Furthermore, derivatization of the amino group to form amides, ureas, or Schiff bases can generate molecules with liquid crystalline properties or the ability to self-assemble into ordered structures. The pyridine nitrogen and the amino group can also be involved in hydrogen bonding, which can be exploited in the design of supramolecular materials. The synthesis of co-crystals of 2-amino-6-methylpyridine with diphenylacetic acid highlights the importance of intermolecular interactions in forming new solid-state materials. researchgate.net
Table 3: Derivatization of this compound for Functional Precursors
| Derivative Type | Reaction | Potential Application |
|---|---|---|
| Thiourea Derivatives | Reaction with isothiocyanates | Metal-organic frameworks, sensors. researchgate.net |
| Schiff Bases | Condensation with aldehydes | Liquid crystals, nonlinear optical materials. |
| Amides/Ureas | Acylation/Reaction with isocyanates | Supramolecular polymers, organogels. |
| Metal Complexes | Coordination with metal salts | Catalysts, magnetic materials. researchgate.net |
Role as a Reagent or Auxiliary in Stereoselective Transformations
While direct applications of this compound as a chiral auxiliary are not extensively reported, its structure provides a promising scaffold for the design of new chiral ligands for asymmetric catalysis. The introduction of a chiral center, for instance, at the methyl group or by derivatization of the amino group with a chiral moiety, could lead to novel ligands.
The pyridine nitrogen and the exocyclic amino group offer two potential coordination sites for metal catalysts. Chiral pyridine-containing ligands are well-established in asymmetric catalysis, and this compound provides a platform for creating new variants. diva-portal.org For example, a chiral group could be introduced via the amino functionality, leading to a C1-symmetric ligand. Alternatively, dimerization of a suitably functionalized derivative could lead to C2-symmetric bipyridine ligands. diva-portal.org
The development of chiral N,N'-dioxide ligands has also shown great promise in asymmetric catalysis. rsc.org Oxidation of the pyridine nitrogen in a chiral derivative of this compound could lead to a new class of chiral pyridine-N-oxide ligands. These ligands could potentially be used in a variety of stereoselective transformations, such as asymmetric allylation, aldol (B89426) reactions, and Diels-Alder reactions.
Applications in Multi-Step Synthesis of Natural Products or Analogs
This compound and its analogs serve as important intermediates in the multi-step synthesis of biologically active molecules, including natural product analogs. A key example is the synthesis of 2-amino-4-methylpyridine (B118599) analogues as inhibitors of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net
The synthesis of these inhibitors often begins with the functionalization of a pre-existing pyridine ring, where the amino and methyl groups of a starting material like 2-amino-4,6-dimethylpyridine (B145770) can be selectively manipulated. For instance, the synthesis of a potential PET tracer for imaging iNOS involved the reaction of a protected 2-amino-4-methyl-6-lithiopyridine with acetaldehyde (B116499) to introduce a hydroxyethyl (B10761427) group at the 6-position. nih.gov This was followed by further modifications to introduce a fluorine atom.
The synthetic route to these iNOS inhibitors highlights the utility of substituted 2-aminopyridines as scaffolds that can be elaborated through a series of chemical transformations to arrive at a complex target molecule. The methodology focuses on the controlled introduction of substituents onto the pyridine core while preserving the key 2-amino-pyridine motif, which is often crucial for biological activity.
Table 4: Synthetic Methodology for iNOS Inhibitor Analogs from a Substituted 2-Aminopyridine (B139424) Core
| Step | Transformation | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Protection of the amino group | e.g., Pyrrole formation | To prevent side reactions of the amino group. nih.gov |
| 2 | Lithiation of the 6-methyl group | n-BuLi | To generate a nucleophile for C-C bond formation. nih.gov |
| 3 | Reaction with an electrophile | Aldehydes, alkyl halides | To introduce a side chain at the 6-position. nih.govresearchgate.net |
| 4 | Functional group interconversion | e.g., Fluorination, O-alkylation | To install the desired functional groups. nih.gov |
| 5 | Deprotection of the amino group | Hydroxylamine hydrochloride | To reveal the final 2-aminopyridine moiety. nih.gov |
Catalytic Applications of N,6 Dimethylpyridin 2 Amine and Its Derivatives
Organocatalytic Applications
The presence of both a nucleophilic amino group and a basic pyridine (B92270) nitrogen atom within the N,6-dimethylpyridin-2-amine framework makes it and its derivatives attractive candidates for various organocatalytic transformations.
Brønsted Base Catalysis
While specific studies detailing the use of this compound as a Brønsted base catalyst are not extensively documented in dedicated research, the inherent basicity of the pyridine nitrogen suggests its potential to function in this capacity. In principle, the pyridine moiety can act as a proton acceptor, activating substrates for subsequent reactions. The catalytic activity in such transformations would be influenced by the pKa of the conjugate acid of the catalyst and the reaction conditions. Further research is warranted to fully explore and characterize the application of this compound and its derivatives as Brønsted base organocatalysts.
Lewis Base Catalysis
The nucleophilic character of the exocyclic amino group in this compound and its derivatives positions them as potential Lewis base catalysts. This catalytic mode is characteristic of 4-(dimethylamino)pyridine (DMAP), a well-known nucleophilic catalyst. While direct applications of this compound in this context are not widely reported, the structural analogy to DMAP suggests its capability to catalyze reactions such as acyl transfers. The nitrogen of the amino group can act as a nucleophile, attacking an electrophilic substrate to form a reactive intermediate, which is then attacked by another nucleophile to regenerate the catalyst and form the product. The steric hindrance provided by the methyl group at the 6-position of the pyridine ring could influence the catalyst's reactivity and selectivity compared to other aminopyridine catalysts.
Design of Chiral this compound Catalysts
The development of chiral derivatives of this compound is a promising area for asymmetric organocatalysis. By introducing chirality into the molecule, for instance, at the N-alkyl group or by incorporating a chiral backbone, it is possible to create catalysts that can induce enantioselectivity in a variety of organic transformations. The design of such catalysts often draws inspiration from the extensive research on chiral DMAP analogues.
The synthesis of chiral aminopyridine catalysts can be approached through several strategies, including the use of chiral starting materials or the resolution of racemic mixtures. For example, chiral amines can be used to introduce a stereocenter on the exocyclic nitrogen. The effectiveness of these chiral catalysts would then be evaluated in reactions such as kinetic resolutions of alcohols and amines, asymmetric acylations, and cycloaddition reactions. The proximity of the stereocenter to the catalytically active nitrogen atoms is a crucial design element for achieving high levels of enantiocontrol.
| Catalyst Structure | Reaction Type | Enantiomeric Excess (ee) |
| Chiral Ferrocenyl-DMAP derivative | Acylation of secondary alcohols | Up to 99% |
| Planar-chiral DMAP analogue | Kinetic resolution of propargylic amines | Up to 99% |
| C2-symmetric aminopyridine derivative | Michael addition | Up to 95% |
| This table presents representative data for chiral DMAP and aminopyridine derivatives to illustrate the potential of chiral this compound catalysts. |
Ligand in Transition Metal-Catalyzed Reactions
The ability of this compound and its derivatives to coordinate with transition metals through both the pyridine and amino nitrogens makes them valuable ligands in homogeneous catalysis. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the pyridine ring and the amino group, thereby influencing the reactivity and selectivity of the metal center.
Design and Synthesis of this compound-Based Ligands
Ligands derived from this compound can be synthesized through various chemical transformations. A common strategy involves the reaction of the amino group with other functional groups to create multidentate ligands. For instance, reaction with chloroacetic acid can yield a tridentate ligand, (6-methyl-pyridin-2-ylamino)-acetic acid, which can coordinate with metal ions.
A study reported the straightforward synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine (B158447) and its subsequent coordination with copper(II). The resulting complex, [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)₂]Cl₂·H₂O, was characterized and showed a square planar geometry. In this complex, the ligand coordinates to the copper center through the carboxylic group.
Another approach to designing ligands is the formation of Schiff bases. The reaction of the amino group of a 6-methylpyridin-2-amine derivative with an aldehyde or ketone results in an imine linkage, creating a new ligand with different coordination properties. These Schiff base ligands can then be used to form complexes with various transition metals.
| Ligand | Metal Ion | Coordination Mode |
| (6-methyl-pyridin-2-ylamino)-acetic acid | Cu(II) | Bidentate (N, O) |
| Schiff base of 6-methylpyridin-2-amine | Pd(II) | Bidentate (N, N) |
| This table provides examples of ligand design based on the 2-amino-6-methylpyridine scaffold. |
Mechanistic Studies of Metal-Ligand Cooperativity
Metal-ligand cooperativity refers to the synergistic action of the metal center and the ligand in a catalytic cycle. In the context of this compound-based ligands, the pyridine nitrogen can play a crucial role in such cooperative effects.
A plausible mechanism for the involvement of the pyridine nitrogen was proposed in the context of a palladium-catalyzed Suzuki coupling reaction of a Schiff base derived from (E)-N-((3-bromothiophen-2-yl)methylene)-6-methylpyridin-2-amine. It was suggested that the pyridine ring of the Suzuki coupling product associates with the palladium catalyst. This interaction increases the polarity of the C=N bond of the imine, ultimately leading to its hydrolysis. This example highlights how the pyridine moiety of a 2-aminopyridine-derived ligand can actively participate in the reaction mechanism beyond simply acting as a spectator ligand.
Further mechanistic studies are essential to fully understand the cooperative roles of the metal and the this compound-based ligands in various catalytic transformations. Such studies, often employing techniques like kinetic analysis, isotopic labeling, and computational modeling, can provide valuable insights into the reaction pathways and help in the design of more efficient and selective catalysts.
Heterogeneous Catalysis and Immobilization Strategies
The transition from homogeneous to heterogeneous catalysis is a critical step in making catalytic processes more industrially viable and sustainable. For derivatives of 2-amino-6-methylpyridine, this is achieved by immobilizing the catalytically active metal complexes onto insoluble solid supports. This strategy simplifies catalyst-product separation, minimizes contamination of the product with metal residues, and often enhances catalyst stability.
Common immobilization supports include inorganic oxides, polymers, and magnetic nanoparticles. The choice of support depends on the specific reaction conditions, such as solvent and temperature, and the nature of the catalyst itself.
Inorganic Supports (e.g., Silica): Porous silica (B1680970) materials, such as SBA-15 and MCM-41, are widely used due to their high surface area, tunable pore size, and thermal stability. researchgate.net The surface of silica can be functionalized with groups that covalently bind to the 2-amino-6-methylpyridine-based ligand or the metal center. For instance, iridium and ruthenium catalysts featuring pyridinyltriazine ligands have been successfully immobilized on SBA-15 for the selective synthesis of perimidines and aminopyrimidines. researchgate.net Similarly, amino-functionalized silica, where amino groups act as electron donors, can serve as an effective support for palladium catalysts, increasing their stability and activity in hydrogenation reactions. preprints.orgmdpi.com
Polymeric Supports: Polystyrene is another common support for creating heterogeneous catalysts. A polystyrene resin functionalized with 2-(aminomethyl)pyridine has been used to support a molybdenum(VI) complex. This polymer-supported catalyst demonstrated effectiveness in the epoxidation of alkenes. lsbu.ac.uk The polymer backbone provides a flexible yet robust environment for the catalytic center.
Magnetic Nanoparticles: For ease of recovery, catalysts can be anchored to magnetic nanoparticles, typically composed of iron oxides like Fe₃O₄ or CoFe₂O₄. rsc.orgscispace.com These supports allow for the simple separation of the catalyst from the reaction mixture using an external magnet, eliminating the need for filtration or centrifugation. This approach has been highlighted for the synthesis of various pyridine derivatives, where the magnetic catalyst can be efficiently recovered and reused. rsc.orgscispace.com
The catalytic activity of these heterogenized systems is demonstrated in a variety of organic transformations. For example, iron(II) complexes with bis(imino)pyridyl ligands supported on silica are active in ethylene (B1197577) polymerization. researchgate.net Iridium complexes immobilized on bipyridine-based organosilica nanotubes have shown enhanced activity and durability in C-H bond activation reactions compared to their homogeneous counterparts. nih.gov
Table 1: Examples of Heterogenized Catalysts Based on Aminopyridine Derivatives
| Catalyst System | Support Material | Catalytic Application | Reference |
| Iridium/Ruthenium Complex with Pyridinyltriazine Ligand | SBA-15 (Mesoporous Silica) | Selective synthesis of perimidines and aminopyrimidines | researchgate.net |
| Polystyrene 2-(aminomethyl)pyridine Molybdenum(VI) Complex (Ps·AMP·Mo) | Polystyrene | Epoxidation of 1-hexene (B165129) and 4-vinyl-1-cyclohexene | lsbu.ac.uk |
| 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine iron(II) chloride | Silica | Ethylene polymerization | researchgate.net |
| Palladium on Amino-functionalized Silica (Pd/SiO₂-C₃H₆-NH₂) | Amino-functionalized Silica | Hydrogenation of 4-nitroaniline | preprints.orgmdpi.com |
| Iridium Complex on Bipyridine-functionalized Organosilica Nanotubes (IrCp*-BPy-NT) | Organosilica Nanotubes | C–H oxidation of heterocycles and C–H borylation of arenes | nih.gov |
Catalyst Recycling and Green Catalytic Processes
A major driver for developing heterogeneous catalysts is the imperative of green chemistry, which emphasizes waste reduction, energy efficiency, and the use of renewable resources. Catalysts derived from 2-amino-6-methylpyridine contribute to these goals primarily through their enhanced recyclability and application in environmentally significant reactions.
Catalyst Recycling: The ability to easily recover and reuse a catalyst is paramount for the economic and environmental viability of a chemical process. Immobilized aminopyridine-based catalysts have demonstrated excellent performance in this regard across multiple studies.
Nickel complexes with tetradentate aminopyridine ligands, used for the cycloaddition of CO₂ and epoxides, have shown excellent recyclability. researchgate.net
The SBA-15-supported iridium and ruthenium catalysts used for synthesizing aminopyrimidines could be easily recycled and reused up to five times without a significant loss of catalytic activity. researchgate.net
Magnetically recoverable catalysts, by their nature, are designed for straightforward recycling. rsc.orgscispace.commdpi.com For example, a magnetic γFe₂O₃@SiO₂ catalyst supporting an ionic liquid was reused at least six times without losing activity. mdpi.com
A conjugated microporous polymer-supported Frustrated Lewis Pair (FLP) catalyst demonstrated considerable stability and was recyclable for the hydrogenation of pyridines. researchgate.net
Green Catalytic Processes: Beyond recyclability, these catalysts are employed in reactions that align with the principles of green chemistry. One of the most notable applications is the chemical fixation of carbon dioxide. Nickel catalysts bearing aminopyridine ligands have proven to be highly efficient for the synthesis of cyclic carbonates from CO₂ and epoxides, a process that converts a greenhouse gas into valuable chemicals. researchgate.net This reaction can be performed under mild conditions and, in some cases, even under atmospheric pressure of CO₂, representing a significant advancement in CO₂ utilization. researchgate.net
Furthermore, the development of catalysts that operate efficiently in green solvents, such as water or ethanol, is a key area of research. Copper(I) acetate (B1210297) on silica has been used as a recyclable catalyst for azide-alkyne cycloaddition reactions in a water/ethanol mixture. mdpi.com The use of such environmentally benign solvent systems drastically reduces the generation of hazardous organic waste.
Table 2: Reusability of Catalysts Derived from Aminopyridines
| Catalyst System | Reaction | Number of Cycles | Final Yield/Conversion | Reference |
| SBA-15@TZP-Ir | Synthesis of aminopyrimidines | 5 | >90% Yield | researchgate.net |
| L1-NiBr₂ (Aminopyridine Ligand) | Cycloaddition of CO₂ to styrene (B11656) oxide | 5 | ~96% Yield | researchgate.net |
| Magnetic γFe₂O₃@SiO₂ NPs with Dicationic Ionic Liquid | Knoevenagel condensation | 6 | High activity retained | mdpi.com |
| Conjugated Microporous Polymer-supported FLP (CMP-BF) | Hydrogenation of 2,6-phenylpyridine | 3 | 84% Conversion | researchgate.net |
| 2D Cu-MOF with Pyridinyl-amine Ligand | Click reaction (1-benzyl-4-phenyl-1H-1,2,3-triazole) | 4 | ~85% Yield | mdpi.com |
Role in Materials Science and Supramolecular Chemistry
Integration into Polymer Architectures and Polymeric Materials
The bifunctional nature of N,6-dimethylpyridin-2-amine, characterized by its reactive secondary amine and the coordinating pyridine (B92270) ring nitrogen, makes it a promising candidate for incorporation into various polymer architectures. Polymeric amines are a significant class of materials used in applications ranging from gene delivery and catalysis to composite materials mdpi.com.
The secondary amine group can be a site for polymerization, allowing the molecule to be integrated directly into a polymer backbone. For instance, it can react with compounds like poly(acryloyl chloride) to form polymers with aminopyridine side chains mdpi.com. Alternatively, it can participate in polycondensation reactions. The pyridine ring offers an additional site for coordination chemistry or quaternization, enabling the creation of cross-linked networks or functionalized materials post-polymerization.
Furthermore, amines and pyridines have been shown to catalyze S–S metathesis in polymers made by inverse vulcanization, a process that allows for the assembly, repair, and recycling of these unique sulfur-rich materials at room temperature nih.gov. The nucleophilic character of the nitrogen atoms in this compound suggests its potential utility in similar dynamic polymer systems.
Precursors for Functional Organic Materials
The electronic properties endowed by the aromatic pyridine ring and the nitrogen-containing functional groups position this compound as a valuable precursor for a variety of functional organic materials.
Optoelectronic Materials (e.g., OLEDs, Sensors)
Organic Light-Emitting Diodes (OLEDs): While specific research deploying this compound in OLEDs is limited, the broader class of pyridine and amine derivatives is fundamental to optoelectronic device fabrication. Arylamine compounds are widely used as hole-transporting materials, while various heterocyclic structures, including phosphinines (phosphorus analogs of pyridines), have been investigated as fluorescent emitters nih.gov. The incorporation of amine and pyridine moieties can influence the HOMO/LUMO energy levels, charge mobility, and thermal stability of materials, which are critical parameters for efficient OLED performance nih.gov. The structural similarity of this compound to these building blocks suggests its potential as a precursor for new charge-transporting or emissive materials.
Sensors: The nitrogen atoms in this compound—both in the pyridine ring and the amino group—are Lewis basic sites capable of interacting with various analytes. This makes the compound and its derivatives promising candidates for chemical sensors. For instance, polymers containing azomethine (-N=CH-) groups derived from Schiff base reactions with amines can act as fluorescent probes for metal ions like Cu²⁺ researchgate.net. The development of miniaturized chemical sensors is a rapidly growing field, with applications in environmental monitoring, clinical diagnostics, and quality control mdpi.com. The ability of the aminopyridine moiety to bind to metal ions or participate in hydrogen bonding makes it a versatile platform for designing selective and sensitive colorimetric or fluorescent chemosensors.
Responsive Materials
The basicity of the nitrogen atoms in this compound makes it inherently pH-sensitive. In acidic conditions, these nitrogen centers can be protonated, leading to changes in the molecule's electronic structure, solubility, and intermolecular interactions. When incorporated into a polymer or a supramolecular network, this property can be harnessed to create pH-responsive materials. Such materials could find applications in drug delivery systems that release their payload in specific pH environments or as smart coatings that change their properties in response to environmental pH shifts.
Supramolecular Interactions and Host-Guest Chemistry
Supramolecular chemistry relies on non-covalent interactions to assemble molecules into ordered, functional structures. The functional groups on this compound make it an excellent building block for designing such systems through crystal engineering.
Hydrogen Bonding Networks and Crystal Engineering
The study of intermolecular interactions is crucial for designing new solid-state materials with desired properties ucsb.edu. The crystal structure of the closely related compound, 2-amino-6-methylpyridine (B158447), provides significant insight into the hydrogen bonding capabilities of this molecular framework. In its crystalline state, the molecule exhibits a planar skeleton nih.govresearchgate.net. The primary amino group and the pyridine nitrogen atom are key players in forming a robust hydrogen-bonded network.
Specifically, one of the hydrogen atoms of the amino group acts as a hydrogen bond donor to the pyridine nitrogen atom of an adjacent molecule. This interaction links two molecules into a centrosymmetric dimer nih.govresearchgate.net. The second hydrogen atom of the amino group participates in N—H⋯π interactions with the pyridine ring of a neighboring dimer. These combined interactions consolidate the crystal packing, forming layers nih.govresearchgate.net. This predictable self-assembly into dimers and layers is a foundational concept in crystal engineering and can be exploited to design co-crystals and other complex molecular solids.
Table 1: Crystal Data for 2-amino-6-methylpyridine
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₈N₂ |
| Molecular Weight | 108.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.1006 (11) |
| b (Å) | 6.2458 (8) |
| c (Å) | 10.5598 (13) |
| β (°) | 100.952 (2) |
| Volume (ų) | 589.29 (13) |
| Z | 4 |
| Temperature (K) | 296 |
Table 2: Hydrogen Bond Geometry in Crystalline 2-amino-6-methylpyridine
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
|---|---|---|---|---|
| N2—H2A···N1ⁱ | 0.87 (2) | 2.20 (2) | 3.065 (1) | 172 (2) |
| N2—H2B···Cgⁱⁱ | 0.85 (2) | 2.78 (2) | 3.494 (1) | 143 (2) |
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) as Ligand Components
Metal-Organic Frameworks (MOFs): MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands nih.gov. Pyridine-based ligands are extensively used in MOF synthesis due to the strong coordinating ability of the pyridine nitrogen nih.govresearchgate.net. This compound offers two potential coordination sites: the pyridine nitrogen and the amino nitrogen. This allows it to act as a chelating or bridging ligand, connecting metal centers to form 1D, 2D, or 3D frameworks. The use of mixed-ligand systems, incorporating different pyridine derivatives, is a common strategy to create MOFs with complex topologies and functionalities researchgate.net. The incorporation of amine-functionalized ligands is also a known method to enhance the properties of MOFs, such as their selectivity for CO₂ capture nih.gov.
Covalent Organic Frameworks (COFs): COFs are another class of porous crystalline polymers, but in this case, the building blocks are linked by strong covalent bonds rsc.org. The amine group in this compound makes it a suitable building block for constructing imine-linked COFs, which are among the most stable types mdpi.com. Through condensation reactions with aldehyde-containing monomers (e.g., 1,3,5-triformylphloroglucinol), the amine group can form robust imine linkages to create a porous, ordered network mdpi.com. Pyridine-based COFs have been explored for applications in gas storage, catalysis, and as electrode materials for batteries rsc.orgrsc.org. For example, a COF constructed using 2,6-diaminopyridine (B39239) as a building block has been reported researchgate.net. The presence of nitrogen atoms within the COF backbone can introduce redox activity and provide specific binding sites, enhancing the material's performance in various applications nih.govrsc.org.
Self-Assembly Processes and Nanostructure Formation
The role of this compound in materials science and supramolecular chemistry is fundamentally dictated by its molecular structure, which influences its participation in self-assembly processes and the subsequent formation of nanostructures. Unlike its primary amine analog, 6-methylpyridin-2-amine, the methylation of the exocyclic nitrogen atom in this compound significantly alters the landscape of intermolecular interactions, leading to distinct self-assembly motifs.
The primary amine, 6-methylpyridin-2-amine, readily forms inversion dimers through robust N—H⋯N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another. mdpi.comresearchgate.net These dimers then further organize into layered structures via N—H⋯π interactions. mdpi.comresearchgate.net However, in this compound, the substitution of a hydrogen atom with a methyl group on the amino nitrogen precludes the formation of these classical N—H⋯N hydrogen bonds, as the key hydrogen bond donor is absent.
Consequently, the self-assembly of this compound is governed by weaker, non-covalent interactions. These include C—H⋯N and C—H⋯π interactions, as well as π-π stacking. The methyl groups and the aromatic protons of the pyridine ring can act as weak hydrogen bond donors, interacting with the electron-rich pyridine nitrogen or the π-system of an adjacent molecule. While individually weaker than conventional hydrogen bonds, the collective effect of these interactions can direct the assembly of molecules into well-defined supramolecular architectures.
In the context of crystal engineering, the specific arrangement of molecules in the solid state will be a delicate balance of these weaker forces. The steric hindrance introduced by the N-methyl group, in addition to the 6-methyl group, will also play a critical role in determining the final packing arrangement and the morphology of any resulting nanostructures.
Computational studies can provide valuable insights into the preferred self-assembly pathways of this compound. By modeling the potential energy surfaces of different molecular arrangements, it is possible to predict the most stable dimeric and higher-order structures. These theoretical approaches can help to elucidate the subtle interplay of the various non-covalent interactions that guide the formation of nanostructures.
The following table summarizes the key intermolecular interactions that are likely to be involved in the self-assembly of this compound, in contrast to its primary amine analog.
| Interaction Type | This compound | 6-methylpyridin-2-amine | Significance in Self-Assembly |
|---|---|---|---|
| N—H⋯N Hydrogen Bonds | Absent | Present (Primary driving force for dimerization) | The absence of this strong, directional interaction is the key differentiator in the self-assembly of this compound. |
| C—H⋯N Interactions | Present | Present | Likely to be a significant contributor to the supramolecular architecture of this compound, involving methyl and aromatic C-H donors. |
| π-π Stacking | Present | Present | Interactions between the pyridine rings contribute to the stabilization of the overall structure. |
| C—H⋯π Interactions | Present | Present (as N—H⋯π) | The methyl groups can interact with the π-system of neighboring molecules, influencing the packing arrangement. |
Advanced Analytical Methodologies for N,6 Dimethylpyridin 2 Amine
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for separating N,6-dimethylpyridin-2-amine from impurities, starting materials, and potential degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful solutions for its analysis.
HPLC is a versatile and widely used technique for the analysis of aminopyridines and their derivatives. sielc.com A stability-indicating reversed-phase HPLC (RP-HPLC) method is often the primary choice for purity assessment and quantification of this compound.
Method development typically begins with selecting an appropriate stationary phase, most commonly a C18 or C8 column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate or acetate) and an organic modifier (such as acetonitrile or methanol), run in either an isocratic or gradient mode to achieve optimal separation. helixchrom.com Detection is commonly performed using a UV detector, as the pyridine (B92270) ring possesses a strong chromophore. nist.gov
Validation of the developed HPLC method is crucial to ensure its reliability and is performed according to established guidelines. conicet.gov.arjapsonline.com Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 20 mM Potassium Phosphate Buffer (pH 6.5) B: Acetonitrile | | Mode | Gradient Elution | | Flow Rate | 1.0 mL/min | | Detection | UV at 260 nm | | Injection Volume | 10 µL | | Column Temperature | 30 °C |
Gas chromatography is a suitable technique for analyzing volatile and thermally stable compounds. cdc.govbre.com While this compound has some volatility, its polarity due to the amine group can lead to poor peak shapes and column adsorption. To overcome this, derivatization is often employed to increase volatility and thermal stability, and to improve chromatographic performance. researchgate.net
The primary amine group can be derivatized using various reagents, such as silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., pentafluoropropionic anhydride - PFPA), to form less polar and more volatile derivatives. researchgate.netmdpi.com The choice of derivatization reagent depends on the specific requirements of the analysis. researchgate.net The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, and detection is commonly achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. cdc.gov
Table 2: Typical GC Conditions for Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS, LC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both separation and structural identification in a single analysis. nih.govchemijournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common hyphenated GC technique. chemijournal.com After separation on the GC column, the derivatized or underivatized this compound molecules are ionized (typically by electron ionization), and the resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for definitive identification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. asdlib.org It is particularly useful for analyzing compounds that are not amenable to GC. chromatographyonline.com For this compound, LC-MS can provide the molecular weight of the parent compound and its fragments, facilitating the identification of impurities and degradation products in complex mixtures. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of analysis.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a powerful tool for the unambiguous structural elucidation of components in a mixture without the need for prior isolation. mdpi.com The HPLC system separates the compounds, which are then transferred to an NMR spectrometer for analysis. springernature.com This technique is invaluable for identifying unknown impurities or metabolites of this compound, providing detailed information about the proton and carbon framework of the molecule. nih.gov
Electrochemical Methods for Detection and Characterization
Electrochemical methods can be used to study the redox properties of this compound and for its quantitative detection. asdlib.org Techniques like cyclic voltammetry can investigate the oxidation and reduction potentials of the molecule, providing insights into its electronic structure and potential metabolic pathways. nih.gov The electrochemical behavior of related compounds, such as 4-(dimethylamino)pyridine, has been studied, indicating that substituted aminopyridines are electrochemically active. nih.gov Amperometric or voltammetric detection can be coupled with liquid chromatography to create a highly sensitive and selective analytical method for this compound.
Spectrophotometric Assays for Quantification in Research Studies
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of this compound in solutions where it is the primary absorbing species. The pyridine ring system exhibits characteristic UV absorbance. nist.govnist.gov A quantitative assay can be developed by establishing a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax), following Beer's law. For more complex samples in research studies, colorimetric methods involving derivatization reactions that produce a colored product can be employed. For instance, reactions specific for primary or secondary amines can be adapted to produce a chromophore that can be measured in the visible region, enhancing specificity. researchgate.netrasayanjournal.co.innih.gov
Table 3: Example Data for a Spectrophotometric Calibration Curve
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 2 | 0.152 |
| 4 | 0.305 |
| 6 | 0.458 |
| 8 | 0.610 |
| 10 | 0.761 |
Resulting in a linear regression equation and correlation coefficient (R²) close to 1.0.
Impurity Profiling and Stability Indicating Methods
Developing a stability-indicating analytical method is critical for assessing the intrinsic stability of this compound and for determining its shelf-life. Such a method must be able to separate the intact compound from its potential degradation products and process-related impurities. conicet.gov.ar
The development process involves subjecting the compound to forced degradation (stress testing) under various conditions as mandated by regulatory guidelines, including:
Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH) at elevated temperatures.
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide. nih.gov
Thermal Stress: Exposure to high temperatures.
Photostability: Exposure to UV and visible light.
The stressed samples are then analyzed by a high-resolution chromatographic method, typically HPLC, to resolve the parent compound from all the degradation products formed. The method is considered "stability-indicating" if it can achieve this separation, demonstrating specificity for the analyte in the presence of its degradants. japsonline.com Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is free from any co-eluting impurities.
Environmental Fate and Transformation Studies of N,6 Dimethylpyridin 2 Amine Academic Focus
Photodegradation Pathways and Byproduct Identification in Model Systems
Photodegradation is a significant abiotic process that can contribute to the transformation of pyridine (B92270) derivatives in the environment. tandfonline.com The photochemical fate of these compounds is influenced by the absorption of ultraviolet (UV) radiation, which can lead to a variety of reactions, including isomerization, substitution, and ring cleavage.
For the parent compound, pyridine, UV photolysis has been shown to produce succinic acid as a main product. nih.gov The coupling of UV photolysis with biodegradation has been explored as a potential method to accelerate the transformation and mineralization of pyridine, suggesting that initial photochemical transformation can facilitate subsequent microbial breakdown. nih.govnih.gov
While specific studies on the photodegradation of N,6-dimethylpyridin-2-amine are not extensively available, research on related compounds provides insight into potential pathways. The presence of substituents on the pyridine ring, such as amino and methyl groups, can significantly alter the photochemical behavior. For instance, the photolysis of N-aminopyridinium salts can proceed through the formation of an electron donor-acceptor (EDA) complex, leading to N-N bond cleavage and the generation of N-centered radicals. nih.gov This suggests that the N-methylamino group in this compound could be a site of photochemical activity. Furthermore, photolysis of dimethylpyridines with blocked positions can lead to different reaction pathways compared to substitution reactions. wur.nl In acidic conditions, pyridine compounds are protonated, which increases their solubility and can enhance degradation and adsorption processes during photocatalysis. mdpi.com
Table 1: Potential Photodegradation Reactions of Substituted Pyridines
| Reaction Type | Description | Potential Products |
|---|---|---|
| Ring Cleavage | Breaking of the aromatic pyridine ring, often initiated by radical species or direct photolysis. | Aliphatic acids (e.g., Succinic acid), smaller organic molecules. |
| Isomerization | Rearrangement of atoms to form structural isomers, potentially involving bicyclic intermediates. | Positional isomers of the parent compound. |
| Dealkylation | Removal of alkyl (methyl) groups from the ring or the amino substituent. | Monomethylated pyridines, 2-amino-6-methylpyridine (B158447). |
| N-Oxidation | Formation of an N-oxide, which can itself undergo further photochemical reactions. | this compound-N-oxide. |
It is important to note that the specific byproducts of this compound photodegradation have yet to be fully elucidated in model environmental systems.
Oxidative and Reductive Transformation Mechanisms
Abiotic oxidative and reductive processes are critical in determining the environmental persistence of this compound. The pyridine ring is generally resistant to oxidation due to its electron-deficient nature; however, the presence of an electron-donating amino group can make the molecule more susceptible to oxidative attack. asm.orgresearchgate.net
Hydroxyl radicals (•OH), which are highly reactive oxidants found in the atmosphere and aquatic systems, are expected to play a major role in the transformation of aminopyridines. wikipedia.org Pulse radiolysis studies on 2-aminopyridine (B139424) and 3-aminopyridine show high reactivity with •OH radicals, primarily through the addition of the radical to the pyridine ring to form OH-adduct species. doi.org These adducts can subsequently react with molecular oxygen to form peroxy radicals. doi.org The oxidation of primary amino groups by hydroxyl radicals can lead to the formation of ammonia or nitrates, depending on the structure of the molecule. nih.gov
In vitro metabolism studies of the analog 2-amino-3-methylpyridine using hepatic preparations identified several oxidative metabolites, including 2-amino-3-methylpyridine-N-oxide, 2-amino-3-hydroxymethylpyridine, and 2-amino-5-hydroxy-3-methylpyridine. nih.gov Similarly, the human metabolism of 4-aminopyridine proceeds through hydroxylation to form 3-hydroxy-4-aminopyridine, a reaction mediated by cytochrome P450 enzymes. nih.gov These findings suggest that this compound could undergo similar oxidative transformations in the environment, involving N-oxidation, side-chain oxidation (hydroxylation of the 6-methyl group), and ring hydroxylation.
Reductive transformations are less commonly reported for pyridine derivatives under typical aerobic environmental conditions. However, initial reductive steps have been proposed as part of novel microbial degradation pathways for some substituted pyridines. tandfonline.com The hydrogenation of the pyridine ring is possible but generally requires specific catalytic conditions. researchgate.net
Biodegradation Pathways in Controlled Laboratory Environments
Biodegradation is a key process for the removal of pyridine and its derivatives from soil and water. tandfonline.com Numerous bacteria, particularly from the genus Arthrobacter, are capable of utilizing substituted pyridines as sole sources of carbon and nitrogen. tandfonline.comasm.org The rate of biodegradation is highly dependent on the nature and position of the ring substituents; aminopyridines are generally transformed more slowly than pyridine carboxylic acids or hydroxypyridines. asm.orgnih.gov
The microbial metabolism of pyridines typically proceeds through pathways involving initial hydroxylation, which prepares the ring for subsequent cleavage. tandfonline.com For example, bacteria degrading 4-methylpyridine have been shown to form 4-methylpyridin-2-ol as a metabolite. researchgate.net
A comprehensive study of pyridine degradation by Arthrobacter sp. strain 68b revealed a complete pathway that begins with a direct oxidative cleavage of the pyridine ring without prior hydroxylation or reduction. asm.orgnih.govnih.gov This novel mechanism is catalyzed by a two-component flavin-dependent monooxygenase, and the pathway proceeds through several intermediates to ultimately yield succinic acid. asm.orgnih.gov This particular Arthrobacter strain was also capable of metabolizing methylated pyridines. asm.org Given the prevalence of Arthrobacter in degrading pyridine compounds, it is plausible that this compound could be degraded via similar enzymatic pathways.
Table 2: Plausible Initial Biodegradation Steps for this compound based on Analogs
| Transformation | Description | Potential Metabolite |
|---|---|---|
| Ring Hydroxylation | Monooxygenase-catalyzed addition of a hydroxyl group to the pyridine ring. | Hydroxy-N,6-dimethylpyridin-2-amine |
| Side-Chain Oxidation | Oxidation of the methyl group at the 6-position. | (2-(methylamino)pyridin-6-yl)methanol |
| N-Demethylation | Removal of the methyl group from the amino substituent. | 2-amino-6-methylpyridine |
| N-Oxidation | Oxidation of the ring nitrogen. | This compound-N-oxide |
| Direct Ring Cleavage | Oxidative cleavage of a C-C bond in the pyridine ring. | Acyclic aliphatic intermediates |
Sorption and Desorption Behavior in Abiotic Matrices
The mobility and bioavailability of this compound in the environment are largely controlled by its sorption and desorption behavior in abiotic matrices such as soil and sediment. The primary mechanisms governing the sorption of ionizable nitrogen heterocyclic compounds include partitioning into soil organic matter, cation exchange, and surface complexation.
The extent of sorption is strongly influenced by the soil pH and the pKa of the compound. As a substituted aminopyridine, this compound is a weak base and will exist as a protonated cation in acidic environments. In acidic soils, cation exchange with negatively charged clay minerals and organic matter surfaces is expected to be the dominant sorption mechanism, leading to strong adsorption and limited mobility. As the pH increases above the pKa of the compound, the neutral form will predominate, and sorption will be controlled more by weaker interactions, such as partitioning into soil organic carbon and surface complexation.
Studies on 2-aminopyridine have shown that its adsorption onto resins is a spontaneous, physical process. researchgate.net The negative entropy change observed in that study indicated that the movement of the 2-aminopyridine molecule was restricted at the solid-liquid interface. researchgate.net
Table 3: Estimated Physicochemical Properties Relevant to Sorption for this compound
| Property | Estimated Value/Range | Implication for Environmental Fate |
|---|---|---|
| Molecular Weight | 122.17 g/mol | Influences diffusion and transport. |
| pKa (Conjugate Acid) | ~7.0 - 8.0 | Determines speciation (cationic vs. neutral) at typical environmental pH (5-9). |
| Log Kow (Octanol-Water Partition Coefficient) | ~1.0 - 1.5 | Indicates low to moderate potential for bioaccumulation and partitioning to organic carbon. |
| Water Solubility | High | Expected to be readily soluble, especially at pH < pKa. |
| Koc (Organic Carbon-Water Partition Coefficient) | Low to Moderate | Suggests that in neutral to alkaline soils, mobility may be significant if organic carbon content is low. |
Note: Values are estimated based on structural analogs, as experimentally derived data for this compound are limited in the public literature.
Advanced Analytical Detection in Environmental Research Samples
Accurate assessment of the environmental fate of this compound requires sensitive and selective analytical methods for its detection in complex matrices like water, soil, and air.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of polar, non-volatile compounds such as aminopyridines in aqueous and solid samples. epa.govca.gov This method offers high sensitivity, often reaching limits of quantification (LOQ) in the low parts-per-billion (ng/g or µg/L) range, and high selectivity through the use of multiple reaction monitoring (MRM). researchgate.netmdpi.com Sample preparation for soil often involves extraction with an acidified organic solvent, such as acetonitrile/hydrochloric acid. epa.gov For water samples, direct injection is sometimes possible, minimizing sample preparation. ca.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another standard technique for the analysis of pyridine and its derivatives. cdc.gov Given their volatility, these compounds can be analyzed by GC-MS, often coupled with sample introduction techniques like headspace analysis for water or thermal desorption for soil and air samples. nih.govtandfonline.com Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) can provide enhanced resolution for complex isomeric mixtures of substituted pyridines. nih.gov
Table 4: Summary of Advanced Analytical Methods for Aminopyridine Analogs
| Technique | Sample Matrix | Sample Preparation | Typical LOQ | Reference |
|---|---|---|---|---|
| LC-MS/MS | Soil | Solvent Extraction (e.g., Acetonitrile/HCl) | 1.5 µg/kg | epa.gov |
| LC-MS/MS | Groundwater | Direct Injection | 0.05 ng/mL (µg/L) | ca.gov |
| HS-GC-MS/MS | Sediment | Headspace Sampling | 0.0076 mg/kg | tandfonline.com |
| GCxGC-TOFMS | Food Matrix (Vapors) | Headspace Solid Phase Microextraction (HS-SPME) | Not specified for pyridines | nih.gov |
These advanced analytical methods are essential for conducting detailed studies on the environmental pathways, transformation kinetics, and ultimate fate of this compound.
Future Research Directions and Emerging Opportunities for N,6 Dimethylpyridin 2 Amine
Exploration of Unconventional Synthetic Routes and Reaction Discovery
The synthesis of substituted pyridines is a cornerstone of organic chemistry, yet conventional methods often present limitations. The future for N,6-dimethylpyridin-2-amine synthesis will likely involve a shift towards more efficient, sustainable, and modular unconventional routes.
Flow Chemistry: Continuous flow synthesis represents a significant opportunity for the production of this compound and its derivatives. vcu.eduacs.org This technology offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for scalable, automated production. vcu.edu Research into adapting multi-step batch processes into a single continuous flow operation could dramatically reduce production costs and increase yield, a strategy already proven effective for other complex pyridine (B92270) compounds. vcu.edu
Photocatalysis: Visible-light-enabled photocatalysis is an emerging green chemistry tool that could offer novel pathways to this compound derivatives. organic-chemistry.org Photocatalytic methods, including those that mimic biosynthetic pathways like the aza-6π electrocyclization, could enable the construction of the pyridine core under mild, metal- and oxidant-free conditions. organic-chemistry.org Future work could explore the photocatalytic cross-coupling of precursors to introduce diverse functionalities onto the this compound scaffold. nih.gov
Modular Cascade Reactions: The development of novel cascade reactions offers a powerful strategy for the modular and efficient synthesis of highly substituted pyridines. nih.gov One promising avenue is the use of copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with oxime O-carboxylates, which initiates a cascade involving electrocyclization and aerobic oxidation. nih.gov Applying such methodologies could allow for the construction of complex analogs of this compound from simple, readily available starting materials with high functional group tolerance. nih.gov
| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |
| Flow Chemistry | Increased yield, reduced cost, improved safety, scalability | Development of continuous, multi-step synthesis protocols |
| Photocatalysis | Mild reaction conditions, use of renewable energy, metal-free options | Design of photocatalytic cycles for specific functionalization |
| Cascade Reactions | High efficiency, modularity, access to complex derivatives | Discovery of new cascade sequences compatible with the aminopyridine core |
Advanced Spectroscopic Probes for Real-Time Mechanistic Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of advanced spectroscopic techniques for real-time monitoring of reactions involving this compound is a key future research direction.
Traditional spectroscopic methods provide static snapshots of reactants and products. However, techniques capable of observing transient intermediates and catalytic cycles in real-time are necessary to unravel complex reaction pathways.
Mass Spectrometry: Pressurized sample infusion electrospray ionization mass spectrometry (PSI-ESI-MS) is a powerful tool for studying catalytic reactions. chemrxiv.org Its high sensitivity allows for the detection of fleeting catalytic intermediates that are often missed by other methods. uvic.ca Future studies could employ this technique, particularly using the multiple reaction monitoring (MRM) mode, to probe the individual steps of catalytic reactions involving this compound, such as Buchwald-Hartwig aminations, under realistic, low-catalyst-loading conditions. chemrxiv.orguvic.carsc.org This would provide invaluable data on reaction kinetics and catalyst resting states. chemrxiv.org
In-situ Microscopy: High-resolution microscopy techniques offer the ability to visualize catalytic processes at the nanoscale. For heterogeneous catalysis where this compound might act as a ligand for a supported metal catalyst, a combination of fluorescence and electron microscopy can provide deep insights. rsc.org Future research could use such methods to monitor the behavior of catalytic centers in real-time during flow reactions, examining catalyst stability, activity, and potential migration of active species. rsc.org
| Spectroscopic Probe | Information Gained | Future Application for this compound |
| PSI-ESI-MS | Real-time concentration of reactants, intermediates, and products | Mechanistic elucidation of catalytic C-N bond formations |
| In-situ Fluorescence/Electron Microscopy | Visualization of active catalytic sites, catalyst stability | Optimizing heterogeneous catalysts where the compound is a ligand |
Synergistic Integration of Computational and Experimental Methodologies
The combination of computational chemistry with experimental work provides a powerful paradigm for accelerating discovery. For this compound, this synergy will be instrumental in predicting properties, understanding reactivity, and guiding the design of new experiments.
Density Functional Theory (DFT): DFT calculations have become an indispensable tool for studying the electronic structure, reactivity, and spectroscopic properties of molecules. bohrium.comsemanticscholar.orgresearchgate.net Future research will increasingly rely on DFT to:
Predict Reactivity: Calculate nucleophilicity, site selectivity, and activation energies to predict the outcome of reactions and guide the choice of reagents and catalysts. semanticscholar.org
Elucidate Mechanisms: Model potential energy surfaces and transition states for complex reactions, complementing experimental data from spectroscopic monitoring. bohrium.com
Interpret Spectra: Correlate calculated spectroscopic data (e.g., UV-vis spectra via Time-Dependent DFT) with experimental results to confirm structures and understand electronic transitions. nih.gov
Recent studies on other pyridine derivatives have successfully used DFT to investigate cytotoxic activity by docking the compounds to enzyme active sites and to understand antioxidant properties. nih.gov Similar integrated approaches for this compound could fast-track its development in medicinal chemistry or materials science.
Design of this compound-Based Smart Materials
"Smart" or stimuli-responsive materials, which change their properties in response to external cues, are at the forefront of materials science. mdpi.commdpi.com The pyridine moiety, with its unique electronic and coordination properties, is an attractive building block for such materials.
Future research could focus on incorporating the this compound unit into polymer backbones or as pendant groups to create novel smart materials.
Shape-Memory Polymers: Pyridine-containing polyurethanes have been shown to exhibit multi-shape memory and moisture-sensitive shape memory effects. rsc.orgresearchgate.net By integrating this compound into similar polymer architectures, it may be possible to develop new biocompatible smart materials. researchgate.net The pyridine nitrogen can form hydrogen bonds and act as a switching segment, enabling the material to change shape in response to stimuli like heat or moisture, with potential applications in smart biomedical devices. rsc.org
Stimuli-Responsive Gels: The ability of pyridine N-oxides to form supramolecular gels that respond to ions is another promising area. mdpi.com Research could explore the derivatization of the this compound nitrogen to an N-oxide, creating a low-molecular-weight gelator. Such systems could form gels that respond to the presence of specific cations or anions, leading to applications in sensing or controlled release. mdpi.com
| Smart Material Type | Potential Stimuli | Emerging Application |
| Shape-Memory Polymers | Temperature, Moisture | Smart biomedical implants, actuators |
| Supramolecular Gels | Ions (Cations/Anions), pH | Chemical sensors, drug delivery vehicles |
Interdisciplinary Research in Novel Chemical Transformations
The future utility of this compound will be significantly enhanced by its application in interdisciplinary research, particularly in the development of novel chemical transformations that bridge organic synthesis with catalysis, chemical biology, and materials science.
Ligand Development for Catalysis: Aminopyridines are effective ligands in transition metal catalysis. chemscene.com The specific steric and electronic properties of this compound make it a candidate for developing new ligands that can modulate the activity and selectivity of metal catalysts in reactions like cross-coupling, amination, and C-H activation. chemscene.commdpi.comnih.gov
Multi-Component Reactions (MCRs): MCRs are highly efficient one-pot processes that combine three or more reactants to form complex products, aligning with the principles of green chemistry. ichem.mdacsgcipr.org Pyridine derivatives are frequently synthesized using MCRs. acsgcipr.org Future work could focus on designing novel MCRs that utilize this compound as a key building block to rapidly generate libraries of structurally diverse and complex molecules for screening in pharmaceutical or agrochemical applications. rsc.orgwindows.net
Bioorthogonal Chemistry: Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. wikipedia.orgacs.org The development of new bioorthogonal reactions is a rapidly expanding field. nih.govresearchgate.net While reactions involving azides, alkynes, and tetrazines are well-established, there is a continuous search for new, mutually orthogonal reaction pairs. wikipedia.orgnih.gov The unique reactivity of the pyridine ring and its amine substituent could be exploited to develop novel bioorthogonal probes or reaction partners. This would open up exciting possibilities for using this compound derivatives to label and track biomolecules in real-time within living cells. wikipedia.orgnih.gov
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N,6-dimethylpyridin-2-amine, and how do they influence its reactivity in synthetic chemistry?
- Answer : this compound (C₇H₁₀N₂, MW 134.17 g/mol) has a log P of ~1.29, indicating moderate lipophilicity, which enhances membrane permeability in biological assays . The amino group at the 2-position acts as a strong nucleophile due to resonance stabilization of its conjugated base, enabling participation in nucleophilic substitution and condensation reactions . Methyl groups at the 5- and 6-positions (Note: The compound is sometimes referred to as 5,6-dimethylpyridin-2-amine in literature; verify numbering conventions) sterically hinder certain reactions while directing regioselectivity in others. For example, bromination typically occurs at the 4-position due to electronic and steric effects .
Q. How is this compound synthesized, and what are the critical reaction conditions?
- Answer : A common lab-scale method involves reacting 2-amino-5-bromo-6-methylpyridine with trimethylboroxine in the presence of potassium carbonate, using a 1,4-dioxane/water solvent system under reflux for 3 hours . Key considerations include:
- Catalyst : K₂CO₃ facilitates Suzuki-Miyaura coupling.
- Purification : Post-reaction extraction with diethyl ether and chromatography yield high-purity product.
- Yield optimization : Excess trimethylboroxine (1.5 eq.) improves conversion rates to >75% .
Q. What preliminary biological activities have been reported for this compound derivatives?
- Answer : Derivatives exhibit kinase inhibition (e.g., IC₅₀ < 1 µM for specific tyrosine kinases) and neuronal nitric oxide synthase (nNOS) inhibition, with selectivity over endothelial NOS (eNOS) achieved via substituent modifications . A related β-glucuronidase inhibitor showed IC₅₀ = 2.8 µM, though this compound itself requires further profiling (Table 1) .
Table 1 : Enzyme Inhibition Profiles of Related Compounds
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Derivative C | β-Glucuronidase | 2.8 | |
| Derivative D | Urease | >200 |
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the regioselectivity of this compound derivatives?
- Answer : X-ray crystallography (e.g., using SHELX programs ) clarifies substitution patterns. For example, 4,6-dimethylpyridin-2-amine (PDB ID: 71L) shows hydrogen bonding between the amino group and adjacent methyl groups, stabilizing planar conformations . This data guides computational modeling of reaction transition states, such as predicting bromination sites using DFT calculations .
Q. What strategies address contradictions in enzyme inhibition data for aminopyridine derivatives?
- Answer : Discrepancies (e.g., high β-glucuronidase vs. low urease activity) arise from divergent binding modes. Resolve via:
- Structure-activity relationship (SAR) studies : Systematic variation of substituents to isolate pharmacophores.
- Co-crystallization : Determine binding poses with target enzymes (e.g., nNOS active site interactions ).
- Kinetic assays : Distinguish competitive vs. non-competitive inhibition mechanisms .
Q. How can this compound be regioselectively functionalized for drug discovery?
- Answer : Leverage directing groups and catalysts:
- C-H activation : Pd-catalyzed coupling at the 4-position using pyridine as a directing group .
- Electrophilic substitution : Bromine or nitro groups introduced at the 4-position due to methyl group deactivation of adjacent positions .
- Protection/deprotection : Temporarily protect the amino group with Boc anhydride to enable alkylation at the 6-methyl position .
Q. What computational methods predict the pharmacokinetic (ADMET) properties of this compound-based inhibitors?
- Answer : Use in silico tools to assess:
- Absorption : Log P and polar surface area (PSA) predict intestinal permeability (optimal PSA < 90 Ų) .
- Metabolism : Cytochrome P450 interactions modeled via docking simulations (e.g., AutoDock Vina).
- Toxicity : Ames test predictions for mutagenicity using ProTox-II .
Q. How does oxidative stability impact the storage and application of this compound in biocatalysis?
- Answer : The compound oxidizes to N-oxides under strong oxidants (e.g., H₂O₂), reducing nucleophilicity. Mitigate via:
- Storage : Argon atmosphere at -20°C.
- Biocatalysis : Use Burkholderia sp. MAK1 whole cells for hydroxylation under mild conditions (pH 7, 30°C), avoiding chemical oxidation .
Methodological Guidance
- Experimental Design : For kinase inhibition assays, use fluorescence polarization (FP) with ATP-conjugated probes to quantify IC₅₀ values .
- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to dose-response curves, reporting 95% confidence intervals.
- Contradiction Resolution : Cross-validate enzyme inhibition data with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
